
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a chlorinated prop-2-enyl group attached to an indene structure. This compound is of interest in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene and 2-chloroprop-2-enylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures is essential to maintain consistency and safety in production.
化学反应分析
Types of Reactions
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorinated group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Chemistry
In chemistry, (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study its effects on biological systems, including its potential as a ligand for receptors or enzymes. Its interactions with biological molecules can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it a valuable component in various industrial processes.
作用机制
The mechanism of action of (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The compound may bind to these targets and modulate their activity, leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific context of its use.
相似化合物的比较
Similar Compounds
- (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine
- (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrobromide
- (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydroiodide
Uniqueness
The uniqueness of (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride lies in its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different pharmacological or chemical behavior, making it a subject of interest for further research and development.
属性
分子式 |
C12H15Cl2N |
|---|---|
分子量 |
244.16 g/mol |
IUPAC 名称 |
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C12H14ClN.ClH/c1-9(13)8-14-12-7-6-10-4-2-3-5-11(10)12;/h2-5,12,14H,1,6-8H2;1H/t12-;/m1./s1 |
InChI 键 |
APYVGOFVJYSIRP-UTONKHPSSA-N |
手性 SMILES |
C=C(CN[C@@H]1CCC2=CC=CC=C12)Cl.Cl |
规范 SMILES |
C=C(CNC1CCC2=CC=CC=C12)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


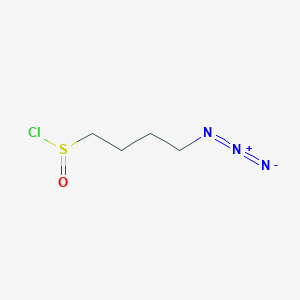
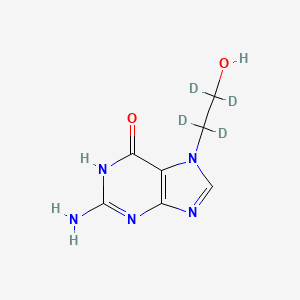
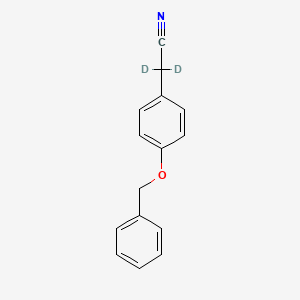
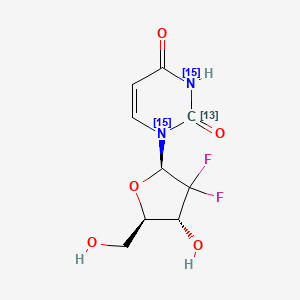

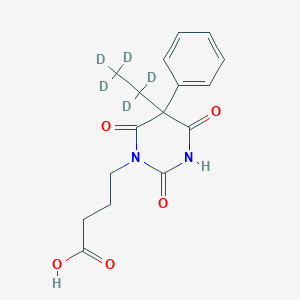

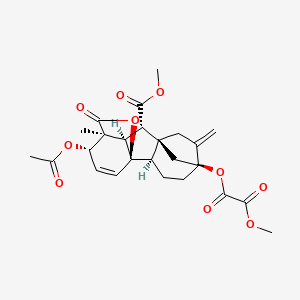
![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)
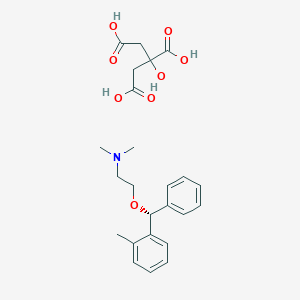
![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)
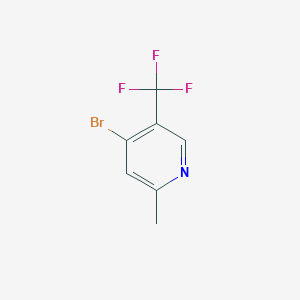
![rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride](/img/structure/B13446194.png)

